molecular formula C14H13N3O2S2 B2791181 1-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 862975-57-3

1-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone

Cat. No. B2791181
M. Wt: 319.4
InChI Key: HNZGQEGSNWJQGB-UHFFFAOYSA-N
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Description



  • The compound is a synthetic organic molecule with a complex structure.

  • It contains both benzothiazole and thiazole moieties.

  • The presence of the methoxy group suggests potential bioactivity.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde.

    • The ligands are then exploited for chelation with bivalent metals.





  • Molecular Structure Analysis



    • The molecular formula is C17H21N3O2S3.

    • The compound likely has an octahedral geometry based on spectral and magnetic results.





  • Chemical Reactions Analysis



    • The compound can participate in various reactions due to its functional groups.

    • Further studies are needed to explore its reactivity and potential applications.





  • Physical And Chemical Properties Analysis



    • Experimental data on melting point, solubility, and stability are needed.

    • The compound’s UV-Vis, FT-IR, and MS spectra should be analyzed.




  • Safety And Hazards



    • Safety data, toxicity, and hazards are not provided in the available information.

    • Further studies are necessary to assess safety.




  • Future Directions



    • Investigate potential applications in drug discovery or materials science.

    • Explore derivatives and modifications for improved properties.




    properties

    IUPAC Name

    1-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H13N3O2S2/c1-7-12(8(2)18)21-13(15-7)17-14-16-10-5-4-9(19-3)6-11(10)20-14/h4-6H,1-3H3,(H,15,16,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HNZGQEGSNWJQGB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC(=N1)NC2=NC3=C(S2)C=C(C=C3)OC)C(=O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H13N3O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    319.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone

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